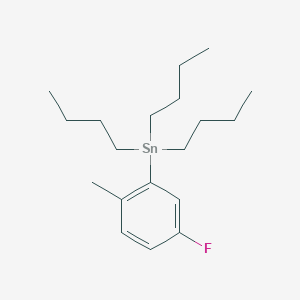

5-Fluoro-2-methyl-(tributylstannyl)benzene

Description

Properties

IUPAC Name |

tributyl-(5-fluoro-2-methylphenyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPAIXYRCCMPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33FSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-(tributylstannyl)benzene typically involves the stannylation of 5-fluoro-2-methylbenzene. One common method is the reaction of 5-fluoro-2-methylbenzene with tributyltin chloride in the presence of a catalyst such as palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete stannylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-(tributylstannyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.

Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Substitution Products: The major products formed from substitution reactions include various substituted benzene derivatives, depending on the reagents used.

Oxidation Products: Oxidation reactions can yield products such as fluoro-methylbenzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

5-Fluoro-2-methyl-(tributylstannyl)benzene serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Organostannanes, like this compound, are often used in Stille coupling reactions due to their ability to react with various electrophiles, including halides and triflates.

Table 1: Cross-Coupling Reactions Using this compound

| Reaction Type | Electrophile Used | Yield (%) | Reference |

|---|---|---|---|

| Stille Coupling | Aryl Halides | 85 | |

| Suzuki Coupling | Aryl Boronic Acids | 90 | |

| Negishi Coupling | Aryl Zinc Reagents | 80 |

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have investigated the potential of compounds similar to this compound as anticancer agents. The incorporation of fluorine into aromatic systems has been shown to enhance biological activity and selectivity against cancer cells.

Case Study: Inhibition of c-MET Kinase

A study highlighted the modification of fluorinated benzene derivatives for the inhibition of c-MET kinase, a target in cancer therapy. The substitution at the meta-position with fluorinated groups improved binding affinity, suggesting that similar compounds could be optimized for therapeutic use.

Materials Science

Use in Polymer Chemistry

Tributylstannyl compounds are utilized as intermediates in the synthesis of functionalized polymers. The presence of the tributyltin moiety allows for controlled polymerization processes, making it useful in developing advanced materials with specific properties.

Table 2: Polymerization Applications of this compound

| Polymerization Method | Type of Polymer | Properties Enhanced |

|---|---|---|

| Living Radical Polymerization | Polystyrene Derivatives | Increased thermal stability |

| Ring-Opening Polymerization | Polyethers | Enhanced mechanical strength |

Environmental Considerations

While the applications are promising, it is crucial to address the environmental impact of tributylstannyl compounds. Their use is regulated due to toxicity concerns associated with organotin compounds. Research is ongoing to develop safer alternatives while retaining the beneficial properties of these compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-(tributylstannyl)benzene involves its ability to participate in various chemical reactions, particularly substitution reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Suzuki-Miyaura coupling, the palladium catalyst activates the compound, enabling the formation of a new bond with a boron reagent .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional differences between 5-Fluoro-2-methyl-(tributylstannyl)benzene and analogous organotin compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Backbone | Boiling Point (°C at 0.1 mmHg) | Hazard Profile | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₉H₃₃FSn | 399.17 | Benzene, 5-F, 2-CH₃ | 142–146 | Irritant (Xi) | Cross-coupling reactions |

| 5-Methyl-2-(tri-n-butylstannyl)thiazole | C₁₆H₃₁NSSn | 388.20 | Thiazole, 5-CH₃ | Not reported | Not specified | Heterocyclic synthesis |

| 3-(1,1,1-Tributylstannyl)pyridine | C₁₇H₃₁NSn | 368.13 | Pyridine | Not reported | Toxic (CNS, respiratory) | Organometallic intermediates |

Key Observations:

Backbone Diversity :

- The target compound’s benzene ring contrasts with thiazole () and pyridine () backbones in analogues. Heterocycles like thiazole and pyridine introduce nitrogen and sulfur atoms, altering electronic properties and coordination with metal catalysts .

- The 5-fluoro-2-methyl substituents on benzene create a steric and electronic environment distinct from the methyl group on thiazole or the unsubstituted pyridine.

In contrast, the methyl group on thiazole () is electron-donating, which may enhance nucleophilicity at the stannyl site .

Safety Profiles :

Reactivity in Cross-Coupling Reactions

Tributylstannyl compounds are widely used in Stille couplings , where their reactivity depends on substituent effects and backbone structure:

- Target Compound : The fluorine substituent may slow transmetallation steps due to reduced electron density, but demonstrates that tributylstannyl groups generally achieve high yields (58–95%) in Pd-catalyzed reactions, suggesting compatibility with diverse substrates .

- Thiazole Analogue : The thiazole ring’s electron-rich nature (due to sulfur and nitrogen) could enhance coupling efficiency, making it suitable for synthesizing heterocyclic drug intermediates .

- Pyridine Analogue : Pyridine’s Lewis basicity may stabilize palladium intermediates, but its toxicity limits practical use .

Biological Activity

5-Fluoro-2-methyl-(tributylstannyl)benzene is an organotin compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound features a fluorinated aromatic ring with a tributylstannyl substituent. The synthesis of organotin compounds often involves the reaction of halogenated aromatics with tributyltin reagents, which can yield various derivatives with distinct biological activities.

Antiparasitic Activity

There is emerging evidence suggesting that fluorinated organotin compounds may possess antiparasitic properties. For example, modifications in the chemical structure can enhance activity against malaria parasites by targeting specific metabolic pathways. Although direct studies on this compound are sparse, the incorporation of fluorine in similar compounds has been associated with increased biological activity .

Study on Organotin Compounds

A notable study investigated a range of organotin derivatives for their biological activities. The results highlighted that some derivatives exhibited significant cytotoxic effects against various cancer cell lines. These findings suggest that the incorporation of tributyltin groups can enhance the lipophilicity and cellular uptake of compounds, potentially leading to improved therapeutic profiles .

Lipophilicity and Blood-Brain Barrier Penetration

The lipophilicity of this compound plays a crucial role in its biological activity. Studies have shown that higher lipophilicity correlates with better absorption and distribution in biological systems, including the ability to cross the blood-brain barrier. This property is essential for developing central nervous system-active drugs .

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are critical when handling 5-Fluoro-2-methyl-(tributylstannyl)benzene?

- Methodological Answer : Tributylstannyl compounds are highly toxic and require stringent precautions. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin immediately with water for ≥15 minutes and seek medical attention . Store under inert conditions (argon/nitrogen) away from oxidizers. Stability is temperature-sensitive; avoid prolonged storage at >25°C .

Q. How is this compound synthesized?

- Methodological Answer : Synthesis typically involves transmetallation or direct stannylation. For example, Pd-catalyzed coupling of 5-fluoro-2-methylbenzene halides (e.g., Br or I derivatives) with tributyltin hydride (HSnBu₃) in anhydrous THF at 60–80°C. Use catalysts like PdCl₂(PPh₃)₂ (5 mol%) and ligands (e.g., PPh₃) to suppress side reactions. Monitor progress via TLC or GC-MS. Isolate via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in Stille cross-coupling reactions to construct biaryl systems or fluorinated heterocycles. For example:

- Coupling with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (2–5 mol%) in DMF at 80–100°C yields fluorinated biphenyl derivatives.

- Reacts with propargyl halides to form alkyne-tin adducts for cyclization .

Q. How is purity assessed, and what purification methods are recommended?

- Methodological Answer :

- Purity Analysis : Use ¹H/¹³C NMR (δ 0.8–1.6 ppm for Bu₃Sn signals), GC-MS (retention time matching), or elemental analysis.

- Purification : Distillation under reduced pressure (bp ~150–180°C/0.1 mmHg) or flash chromatography (silica gel, hexane/EtOAc gradient). Avoid aqueous workup due to hydrolysis risks .

Advanced Research Questions

Q. What mechanistic pathways govern Stille coupling with this compound?

- Methodological Answer : The reaction proceeds via:

Oxidative Addition : Pd⁰ inserts into the aryl halide bond.

Transmetallation : Tributylstannyl group transfers to Pd, forming a Pd-Sn intermediate.

Reductive Elimination : Biaryl product forms, regenerating Pd⁰.

Key Variables :

- Phosphine Ligands (e.g., PPh₃ vs. dppb): Influence transmetallation efficiency. Bulky ligands reduce undesired β-hydride elimination.

- Solvent Polarity : DMF enhances Pd stability, while THF accelerates transmetallation .

Q. How can side products (e.g., homocoupling) be minimized during cross-coupling?

- Methodological Answer :

- Optimize Catalyst Loading : Excess Pd (≥5 mol%) increases homocoupling; use 1–2 mol% Pd₂(dba)₃ with chelating ligands (e.g., AsPh₃).

- Additives : Include CuI (0.5 equiv) to scavenge free SnBu₃ groups.

- Temperature Control : Maintain 80–90°C to prevent Pd aggregation.

- Dry Solvents : Trace water hydrolyzes Sn-C bonds; use molecular sieves .

Q. How to resolve contradictions in coupling efficiency between electron-rich and electron-poor aryl halides?

- Methodological Answer : Electron-poor halides (e.g., nitro-substituted) react faster due to enhanced oxidative addition. For electron-rich partners:

- Activation : Use microwave irradiation (120°C, 20 min) or switch to Pd(OAc)₂ with bulky ligands (e.g., XPhos).

- Pre-oxidation : Convert aryl halides to triflates for higher reactivity.

Case Study : Coupling with 4-nitroiodobenzene achieved 92% yield vs. 45% for 4-methoxybromobenzene under identical conditions .

Q. What strategies enhance the stability of this compound during storage?

- Methodological Answer :

- Storage : Use amber vials under argon at –20°C. Add stabilizers (0.1% BHT) to prevent radical degradation.

- Handling : Pre-purify via distillation to remove hydrolytic impurities (e.g., Bu₃SnOH).

- Monitoring : Perform periodic ¹¹⁹Sn NMR to detect decomposition (δ shifts >10 ppm indicate Sn-O bond formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.